N-(2,4-difluorophenyl)methanesulfonamide
Overview
Description
N-(2,4-difluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7F2NO2S It is characterized by the presence of a methanesulfonamide group attached to a 2,4-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)methanesulfonamide typically involves the reaction of 2,4-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-difluoroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-(2,4-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the difluorophenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)ethanesulfonamide
- N-(2,4-difluorophenyl)propylsulfonamide
- N-(2,4-difluorophenyl)butylsulfonamide
Uniqueness
N-(2,4-difluorophenyl)methanesulfonamide is unique due to its specific combination of the difluorophenyl ring and the methanesulfonamide group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Biological Activity
N-(2,4-difluorophenyl)methanesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a methanesulfonamide group attached to a difluorinated phenyl ring. Its chemical formula is . The presence of fluorine atoms enhances the compound's stability and lipophilicity, which are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. This selectivity suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antiviral Activity
Recent studies have investigated the antiviral potential of compounds related to this compound. For example, derivatives containing sulfonamide groups have been evaluated for their efficacy against various viruses. The structure-activity relationship indicates that modifications in the sulfonyl moiety can significantly influence antiviral potency .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibits COX-2 activity at micromolar concentrations. The compound's ability to selectively target COX-2 over COX-1 further supports its potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Inhibition of COX Enzymes : A study evaluating various methanesulfonamide derivatives found that this compound exhibited significant inhibition of COX-2 with an IC50 value in the low micromolar range. This finding positions the compound as a promising candidate for developing new anti-inflammatory medications .
- Antiviral Screening : In a screening for antiviral activity against West Nile Virus (WNV), derivatives similar to this compound showed varying degrees of efficacy, with some compounds achieving EC50 values in the micromolar range. These results highlight the potential for further exploration of this compound class in antiviral therapy .
Comparative Analysis
The following table summarizes the key features and biological activities of this compound compared to related compounds:
Compound Name | Structure Type | Key Features | Biological Activity |
---|---|---|---|
This compound | Difluoro-substituted | Selective COX-2 inhibitor | Anti-inflammatory |
N-(2-Fluorophenyl)methanesulfonamide | Monofluoro-substituted | Less potent anti-inflammatory activity | Lower selectivity |
N-(4-Fluorophenyl)methanesulfonamide | Monofluoro-substituted | Similar reactivity but different selectivity | Moderate anti-inflammatory |
N-(3,5-Difluorophenyl)methanesulfonamide | Difluoro-substituted | Potentially higher lipophilicity | Variable activity |
Properties
IUPAC Name |
N-(2,4-difluorophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVMSEBLRDJNFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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